molecular formula C15H22BrNO2 B13750899 (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide CAS No. 57193-93-8

(-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide

Cat. No.: B13750899
CAS No.: 57193-93-8
M. Wt: 328.24 g/mol
InChI Key: SOPKAMUVMLDCBE-UHFFFAOYSA-N
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Description

(-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide: is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of esters, including (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide, typically involves the reaction of carboxylic acids with alcohols in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of acid chlorides with alcohols in the presence of a base .

Industrial Production Methods: Industrial production of esters often employs similar methods but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. For example, the use of acid chlorides and alcohols in the presence of a base is a common industrial method due to its efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In chemistry, (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide can be used as a reagent in organic synthesis, particularly in the formation of other esters and related compounds .

Biology and Medicine:

Industry: In the industrial sector, esters are used in the production of fragrances, flavors, and solvents.

Mechanism of Action

The mechanism of action for esters generally involves their hydrolysis or interaction with other molecules through nucleophilic substitution. The specific molecular targets and pathways would depend on the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is unique due to its specific structure, which may impart distinct chemical and physical properties compared to other esters .

This detailed article provides an overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

57193-93-8

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

ethyl 1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide

InChI

InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H

InChI Key

SOPKAMUVMLDCBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-]

Origin of Product

United States

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